

Application Notes and Protocols for the Nitration of 2-Amino-5-Bromopyridine

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Compound of Interest

Compound Name: 5-Bromo-2-nitropyridine

Cat. No.: B047719

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Introduction

The nitration of 2-amino-5-bromopyridine is a crucial electrophilic aromatic substitution reaction that yields 2-amino-5-bromo-3-nitropyridine. This product serves as a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the development of pharmaceuticals and other bioactive molecules.^{[1][2]} The introduction of a nitro group at the 3-position is achieved by regioselective nitration using a mixture of concentrated sulfuric and nitric acids under carefully controlled temperature conditions.^{[1][3][4]} This document provides a detailed experimental protocol, safety guidelines, and characterization data for this synthetic transformation.

Reaction Scheme

Caption: Nitration of 2-amino-5-bromopyridine.

Experimental Protocol

This protocol is based on established literature procedures.^{[3][4]}

Materials and Equipment:

- 2-Amino-5-bromopyridine

- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- 10% aqueous sodium hydroxide solution
- Crushed ice
- Distilled water
- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
- Ice-salt bath
- Büchner funnel and flask
- Standard laboratory glassware
- Magnetic stirrer and hotplate
- pH paper or pH meter

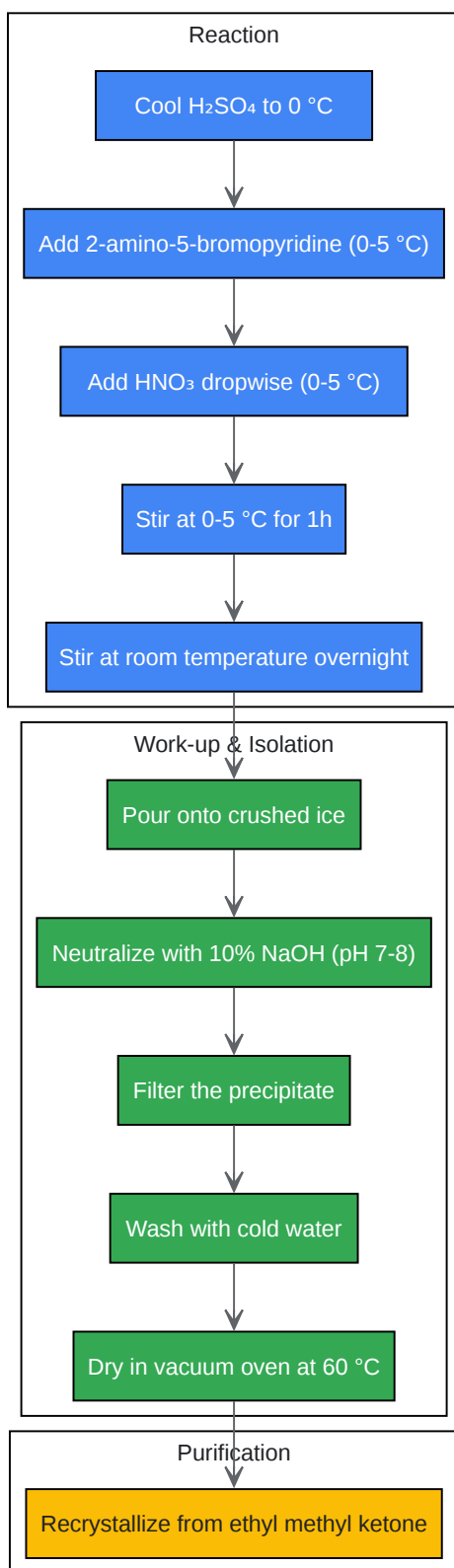
Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.
- **Addition of Sulfuric Acid:** To the flask, add a calculated volume of concentrated sulfuric acid. Cool the acid to 0 °C with stirring.
- **Addition of Reactant:** Slowly and portion-wise, add 2-amino-5-bromopyridine to the cold sulfuric acid. Ensure the temperature of the mixture does not rise above 5 °C during the addition.
- **Addition of Nitric Acid:** Once the 2-amino-5-bromopyridine has completely dissolved, begin the dropwise addition of concentrated nitric acid via the dropping funnel. The rate of addition

should be carefully controlled to maintain the reaction temperature between 0 and 5 °C.

- **Reaction:** After the addition of nitric acid is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
- **Warming to Room Temperature:** Remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight.
- **Work-up:** Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will cause the product to precipitate.
- **Neutralization:** Slowly neutralize the acidic solution by adding 10% aqueous sodium hydroxide solution until the pH is between 7 and 8. The precipitation of the yellow product should be complete.
- **Isolation of Product:** Collect the precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with copious amounts of cold distilled water until the washings are neutral.
- **Drying:** Dry the product in a vacuum oven at 60 °C overnight to obtain the crude 2-amino-5-bromo-3-nitropyridine.
- **Purification (Optional):** The crude product can be further purified by recrystallization from ethyl methyl ketone to yield pure, yellow needles.[3]

Experimental Workflow



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